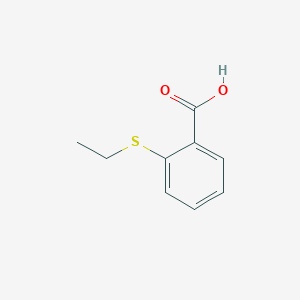

2-(Ethylthio)benzoic acid

Vue d'ensemble

Description

2-(Ethylthio)benzoic acid is an organic compound with the CAS Number: 21101-79-1 . It has a molecular weight of 182.24 and its IUPAC name is 2-(ethylsulfanyl)benzoic acid .

Molecular Structure Analysis

The molecular formula of 2-(Ethylthio)benzoic acid is C9H10O2S . The average mass is 182.240 Da and the monoisotopic mass is 182.040146 Da .Physical And Chemical Properties Analysis

2-(Ethylthio)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 141.4±23.2 °C .Applications De Recherche Scientifique

Application in the Synthesis of 2-Oxazolines

- Summary of the Application: 2-oxazolines are common moieties in numerous natural products, pharmaceuticals, and functional copolymers . They have a wide range of synthetic applications, including protective groups for carboxylic acid and aldehyde, directing groups in C-H functionalization, and valuable chiral Box and Pybox ligands .

- Methods of Application or Experimental Procedures: The synthesis of 2-oxazolines is promoted by triflic acid (TfOH) via dehydrative cyclization of N-(2-hydroxyethyl)amides . This method tolerates various functional groups and generates water as the only byproduct . A one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols is also provided .

- Results or Outcomes: This method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions . N-(2-hydroxyethyl)amides derived from 2-thiophenecarboxylic acid and 2-furoic acid were also viable substrates, delivering the desired products in 96% and 73% yield, respectively .

Application in Raman Spectroscopic Studies

- Summary of the Application: Benzoic acid derivatives, including “2-(Ethylthio)benzoic acid”, display diverse physical properties depending on the nature and position of the functional groups . They are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Methods of Application or Experimental Procedures: The presence of non-bonded interactions in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results or Outcomes: The Raman spectra of two of the ortho-substituted benzoic acid derivatives, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), were compared and briefly discussed .

Application in Esterification

- Summary of the Application: The esters, including benzoic acid derivatives, may be intermediates in the pharmaceutical and fine chemical industry . The direct esterification of benzoic acid with a series of aliphatic alcohols was performed in a continuous flow microwave (MW) reactor .

- Methods of Application or Experimental Procedures: The reactivity of the alcohols towards benzoic acid was mapped in a batch MW reactor. Then, the different esterifications were optimized in the continuous reactor .

- Results or Outcomes: The microwave technique is applied generally to carry out a wide range of organic chemical transformations. The increased rate, better selectivity, and higher yield are the most obvious advantages .

Application in the Synthesis of Benzothiazole Compounds

- Summary of the Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

- Methods of Application or Experimental Procedures: The synthesis of benzothiazole compounds related to green chemistry is from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results or Outcomes: Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Application in Co-crystal Engineering

- Summary of the Application: Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They display diverse physical properties depending upon the nature and position of the functional groups .

- Methods of Application or Experimental Procedures: The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results or Outcomes: The Raman spectra of two of the ortho-substituted BA, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), are compared and briefly discussed . Results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

Safety And Hazards

Propriétés

IUPAC Name |

2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGKZKZNXSHACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330004 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)benzoic acid | |

CAS RN |

21101-79-1 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

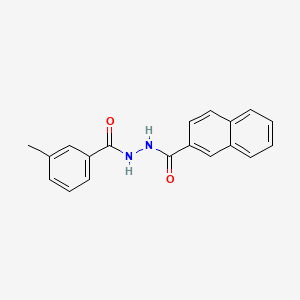

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)